molecular formula C22H28N4O3 B2680479 N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-methyl-3-nitrobenzamide CAS No. 897620-06-3

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2680479
CAS No.: 897620-06-3
M. Wt: 396.491
InChI Key: BZIXZIKFFVSNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-methyl-3-nitrobenzamide (CAS 897620-06-3) is a synthetic benzamide derivative with a molecular formula of C22H28N4O3 and a molecular weight of 396.49 g/mol . This compound is supplied with a minimum purity of 90% and is intended for research applications, strictly for Laboratory Use Only. Benzamide derivatives are a recognized class of compounds investigated for their role as inhibitors of histone deacetylase (HDAC), an enzyme target of interest in epigenetic research and therapeutic development . Furthermore, structurally related compounds featuring 2,4-diaminopyrimidine and other nitrogen-containing heterocycles are actively being explored in cheminformatics-guided drug discovery programs, particularly as inhibitors of essential plasmodial kinases for antimalarial research . The structural features of this compound, including the dimethylaminophenyl and pyrrolidinyl groups, are consistent with scaffolds used in medicinal chemistry to optimize properties like target binding and solubility. Researchers can utilize this chemical as a building block or a reference standard in various biochemical and pharmacological studies. It is available in a range of quantities to support diverse research scales .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-16-19(7-6-8-20(16)26(28)29)22(27)23-15-21(25-13-4-5-14-25)17-9-11-18(12-10-17)24(2)3/h6-12,21H,4-5,13-15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIXZIKFFVSNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-methyl-3-nitrobenzamide, also known by its IUPAC name, is a complex organic compound with potential pharmacological applications. This article focuses on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Chemical Formula: C23H31N3O3
  • Molecular Weight: 397.51 g/mol
  • IUPAC Name: N-[(2R)-2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl]-2,6-dimethoxybenzamide
  • SMILES String: COc1cccc(OC)c1C(=O)NCC(N2CCCC2)c3ccc(cc3)N(C)C

The structure features a dimethylamino group, a pyrrolidine moiety, and nitro and methoxy substituents that may contribute to its biological activity.

Research indicates that this compound may act as a selective inhibitor of certain enzymes. For instance, studies have shown that similar compounds can inhibit butyrylcholinesterase (BChE), which is involved in the hydrolysis of acetylcholine. Inhibiting BChE can enhance cholinergic transmission, making such compounds potential candidates for treating neurodegenerative diseases like Alzheimer's .

Enzyme Inhibition

Recent studies have explored the compound's ability to inhibit BChE. In vitro assays demonstrated that derivatives of similar structures exhibited significant inhibition of BChE activity, with some compounds showing selectivity over acetylcholinesterase (AChE). This selectivity is crucial for minimizing side effects associated with non-selective inhibitors .

Neuroprotective Effects

Compounds with structural similarities have been tested for neuroprotective effects against amyloid-beta (Aβ) toxicity in neuronal cell lines. For example, certain derivatives were shown to protect SH-SY5Y cells from Aβ-induced toxicity by enhancing cell viability significantly compared to untreated controls . This suggests that this compound may possess similar protective properties.

Case Study 1: Neuroprotection in SH-SY5Y Cells

In a study assessing the protective effects of BChE inhibitors on SH-SY5Y cells exposed to Aβ1-42, compounds demonstrated improved cell viability. The viability increased from 63.21% in untreated cells to approximately 88% when treated with specific inhibitors at 10 µM concentrations .

Case Study 2: Pharmacokinetic Properties

Another study evaluated the pharmacokinetic properties of related quinoxaline amides in vivo. These compounds were administered intraperitoneally in mice, resulting in significant increases in PGE2 levels in various tissues, indicating their potential for promoting tissue repair and regeneration . While not directly related to our compound, these findings highlight the importance of pharmacokinetics in assessing therapeutic efficacy.

Summary of Findings

The biological activity of this compound appears promising based on its potential as a BChE inhibitor and its neuroprotective effects against Aβ toxicity. Further research is warranted to fully elucidate its mechanisms and therapeutic applications.

Property Value
Chemical FormulaC23H31N3O3
Molecular Weight397.51 g/mol
IUPAC NameN-[(2R)-...
Enzyme TargetButyrylcholinesterase
Protective Effect on SH-SY5Y CellsIncreased viability by ~25%

Comparison with Similar Compounds

Key Substituents and Their Effects:

Compound Name Key Substituents Notable Features
Target Compound - 4-(Dimethylamino)phenyl
- Pyrrolidin-1-yl ethyl
- 3-Nitrobenzamide
Electron-rich dimethylamino group; nitro group for potential redox activity; pyrrolidine for conformational flexibility
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide - 2-Hydroxy-1,1-dimethylethyl
- 3-Methylbenzamide
N,O-bidentate directing group for metal-catalyzed C–H functionalization; lacks nitro or aromatic amine groups
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide - Fluorinated chromenone
- Pyrazolopyrimidine
- Isopropylbenzamide
Fluorine atoms enhance metabolic stability; pyrazolopyrimidine core mimics kinase inhibitors like imatinib
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) - Piperazine-benzoyl
- Chloro-trifluoromethylphenyl
- Acetamide
Piperazine improves solubility; trifluoromethyl group increases lipophilicity

Key Observations:

  • The target compound’s pyrrolidine and dimethylamino groups distinguish it from simpler benzamides (e.g., ) and fluorinated kinase inhibitors (e.g., ).

Physicochemical Properties

Compound Name Melting Point (°C) Spectral Data Highlights
Target Compound Not reported Likely exhibits IR peaks for nitro (1520–1350 cm⁻¹) and amide C=O (~1650 cm⁻¹); ¹H NMR would show pyrrolidine protons (δ 2.5–3.5)
Example 53 () 175–178 Mass: 589.1 (M⁺+1); fluorinated aromatic protons in ¹H NMR (δ 7.0–8.0)
8b () 241–242 EI-MS: 530 [M⁺]; IR confirms amide and carbonyl stretches
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not reported X-ray-confirmed structure; IR shows hydroxyl (3200–3600 cm⁻¹) and amide bands

Key Observations:

  • The target’s nitro group may lower its melting point compared to ’s high-melting piperazine derivatives due to reduced hydrogen bonding.
  • Fluorinated compounds () exhibit higher molecular weights and distinct mass spectral patterns compared to non-fluorinated analogs.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with benzoyl chloride derivatives or substituted benzoic acids. Key steps include:

  • Nucleophilic substitution to introduce the dimethylamino and pyrrolidinyl groups, often using coupling agents like EDCI or HOBt .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .
  • Optimization of reaction conditions (e.g., anhydrous solvents, inert atmosphere, and controlled pH) to minimize side products. For example, Schlenk techniques improve yield by reducing moisture interference .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic proton signals between δ 6.8–7.5 ppm indicate dimethylamino-phenyl integration .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion matching theoretical values within 2 ppm) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% by area normalization) .

Advanced: How can researchers design assays to evaluate its pharmacological activity while minimizing off-target effects?

Methodological Answer:

  • In vitro models: Use receptor-binding assays (e.g., radioligand displacement for dopamine or serotonin receptors) with negative controls (e.g., untransfected cells) to assess selectivity .
  • Dose-response curves: Employ 8–12 concentration points (10 nM–100 μM) to calculate IC₅₀/EC₅₀ values. Include reference compounds (e.g., haloperidol for dopamine receptors) for comparative analysis .
  • Counter-screens: Test against cytochrome P450 enzymes and hERG channels to evaluate metabolic stability and cardiac toxicity .

Advanced: How can conflicting data on synthesis yields or purity be resolved?

Methodological Answer:

  • Controlled replication: Standardize reaction conditions (solvent, temperature, catalyst loading) across labs. For example, using DMF vs. THF as solvent may alter yields by 15–20% due to polarity differences .
  • Analytical validation: Cross-verify purity via orthogonal methods (e.g., NMR integration vs. HPLC area). Discrepancies >5% suggest unresolved impurities requiring gradient HPLC optimization .
  • Computational modeling: Apply density functional theory (DFT) to predict reaction pathways and identify energy barriers causing yield variations .

Advanced: What computational strategies predict regioselectivity in its functionalization reactions?

Methodological Answer:

  • Reaction path searching: Use quantum mechanical methods (e.g., Gaussian 16 with B3LYP/6-31G*) to model nitro group reactivity. For example, meta vs. para substitution on the benzamide ring can differ by 10–15 kcal/mol in activation energy .
  • Molecular docking: Simulate interactions with biological targets (e.g., dopamine D3 receptor) to prioritize functional groups for modification. PyMOL or AutoDock Vina can identify binding poses .
  • Machine learning: Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions for regioselective amidation .

Advanced: How do competing reaction pathways impact the synthesis of analogs, and how are they controlled?

Methodological Answer:

  • Kinetic vs. thermodynamic control: Lower temperatures (0–5°C) favor kinetic products (e.g., mono-substitution), while higher temps (80°C) drive thermodynamic outcomes (di-substitution) .
  • Protecting groups: Temporarily block reactive sites (e.g., nitro groups with Boc protection) to direct substitution to the pyrrolidine nitrogen .
  • In situ monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.